(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl
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Overview
Description
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl typically involves the reaction of 1,1’-bicyclopentyl-2,2’-diol with diphenylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The product is then purified using column chromatography to obtain the desired chiral ligand with high purity .
Industrial Production Methods
In an industrial setting, the production of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: New phosphine derivatives with different functional groups.
Scientific Research Applications
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals[][3].
Mechanism of Action
The mechanism by which (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination forms a stable complex that facilitates various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral phosphine ligand used in asymmetric catalysis.
(1R,2R)-(+)-1,2-Diphenylethylenediamine: A chiral diamine ligand used in asymmetric synthesis.
Uniqueness
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is unique due to its bicyclic structure, which provides enhanced stability and rigidity compared to other chiral phosphine ligands. This structural feature contributes to its high enantioselectivity and efficiency in catalytic reactions .
Biological Activity
(1R,1'R,2R,2'R)-(-)2,2'-Diphenylphosphino-1,1'-bicyclopentyl (commonly referred to as BICP) is a chiral phosphine ligand with significant implications in various biological contexts. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C34H36P2
- Molecular Weight : 506.606 g/mol
- CAS Number : 186803-02-1
Biological Activity Overview
BICP exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and influence biochemical pathways. Below are some key areas of biological activity:
Anticancer Activity
Recent studies have highlighted BICP's role in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10.2 | Induces apoptosis through ROS production |
HeLa | 6.6 | Cell cycle arrest at G1 phase |
K562 | 8.7 | Apoptosis induction via caspase activation |
BICP's effectiveness against these cell lines suggests its potential as a chemotherapeutic agent. In particular, it has been noted for its selectivity towards cancer cells over normal cells, minimizing side effects typically associated with conventional chemotherapy .
The mechanisms underlying BICP's biological activities are multifaceted:
- Apoptosis Induction : BICP has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .
- Cell Cycle Arrest : The compound effectively halts the cell cycle in various phases, particularly G1 and S phases, which is critical for preventing cancer cell proliferation .
- Metal Complexation : As a phosphine ligand, BICP can coordinate with metal ions (e.g., palladium), enhancing its biological efficacy through the formation of metal-complexed species that can interact with cellular targets .
Case Studies
Several case studies have been conducted to evaluate the biological activity of BICP:
- Study on MCF7 Cells : This study demonstrated that treatment with BICP resulted in significant inhibition of cell growth and induction of apoptosis. Morphological changes consistent with apoptotic processes were observed under microscopy .
- K562 Leukemia Cells : BICP was tested against K562 cells, showing a notable reduction in cell viability at low concentrations. The mechanism was linked to caspase activation and subsequent apoptotic signaling pathways .
- In Vivo Studies : Animal models treated with BICP showed reduced tumor growth compared to control groups, providing preliminary evidence for its potential therapeutic application in oncology .
Properties
CAS No. |
186803-02-1 |
---|---|
Molecular Formula |
C34H36P2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane |
InChI |
InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1 |
InChI Key |
UKCDADXCAXXBGR-YFRBGRBWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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